molecular formula C6H10O2 B075542 2-Ethyl-2-butenoic acid CAS No. 1187-13-9

2-Ethyl-2-butenoic acid

Cat. No.: B075542
CAS No.: 1187-13-9
M. Wt: 114.14 g/mol
InChI Key: KFSQJVOLYQRELE-HWKANZROSA-N
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Description

2-Ethyl-2-butenoic acid is an organic compound with the molecular formula C6H10O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of a double bond and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-butenoic acid can be synthesized through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of crotonaldehyde or the Knoevenagel condensation of acetaldehyde with malonic acid in the presence of pyridine . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding peracids.

    Reduction: Reduction reactions can convert it into saturated carboxylic acids.

    Substitution: It can participate in substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like zinc and sulfuric acid are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.

Major Products:

Scientific Research Applications

2-Ethyl-2-butenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-butenoic acid involves its interaction with molecular targets and pathways. For instance, in biological systems, it can be converted into butenoyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis. This conversion is facilitated by specific enzymes such as thioesterases . The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

    Crotonic Acid (trans-2-butenoic acid): Similar in structure but differs in the position of the double bond.

    Isocrotonic Acid (cis-2-butenoic acid): An isomer with a different spatial arrangement of atoms.

    Tiglic Acid (2-methyl-2-butenoic acid): Another branched-chain unsaturated carboxylic acid

Uniqueness: 2-Ethyl-2-butenoic acid is unique due to its specific branching and the position of the double bond, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-2-ethylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSQJVOLYQRELE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309241
Record name (2E)-2-Ethyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-13-9, 4411-99-8
Record name (2E)-2-Ethyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-ethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Ethyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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